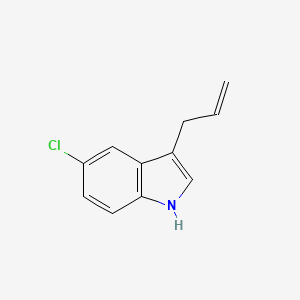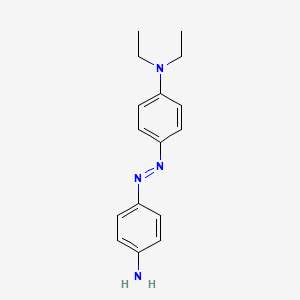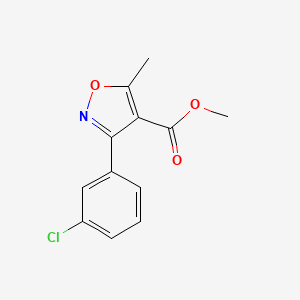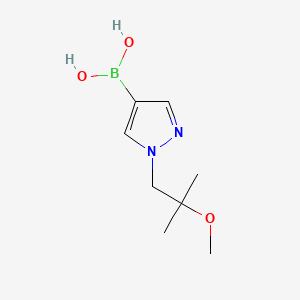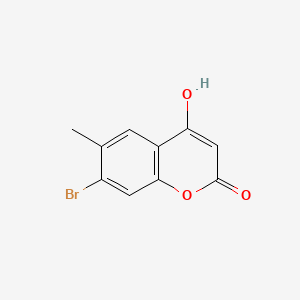
7-Bromo-4-hydroxy-6-methylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-hydroxy-6-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light . This particular compound, with its bromine, hydroxyl, and methyl substituents, has unique properties that make it valuable in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 7-Bromo-4-hydroxy-6-methylcoumarin typically involves the bromination of 4-hydroxy-6-methylcoumarin. One common method is the reaction of 4-hydroxy-6-methylcoumarin with bromine in the presence of a suitable solvent like acetic acid . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
7-Bromo-4-hydroxy-6-methylcoumarin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methoxy group, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents for these reactions include bases like potassium carbonate, catalysts like palladium, and solvents like acetone or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-hydroxy-6-methylcoumarin has a wide range of applications in scientific research:
Fluorescent Labeling: Due to its fluorescence properties, it is used as a fluorescent probe in biological imaging and labeling of biomolecules.
Metal Ion Detection: It can be used in the detection of metal ions in environmental and biological samples.
Pharmacological Studies: The compound’s structure allows it to be a potential candidate for drug development, particularly in the study of anti-cancer and anti-microbial agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including other coumarin derivatives.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-hydroxy-6-methylcoumarin is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its fluorescence properties can be utilized to monitor enzyme activities or cellular events in real-time . The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-4-hydroxy-6-methylcoumarin can be compared with other coumarin derivatives, such as:
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent labeling and as a precursor in organic synthesis.
6-Bromo-7-hydroxy-3-methylcoumarin: Used in multi-photon uncaging applications and has similar fluorescence properties.
4-Methylumbelliferone: Widely used in enzymatic assays and as a fluorescent probe.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H7BrO3 |
|---|---|
Molekulargewicht |
255.06 g/mol |
IUPAC-Name |
7-bromo-4-hydroxy-6-methylchromen-2-one |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-6-8(12)4-10(13)14-9(6)3-7(5)11/h2-4,12H,1H3 |
InChI-Schlüssel |
ZPHQJNIAYBVFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)OC(=O)C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


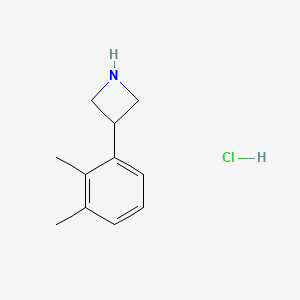
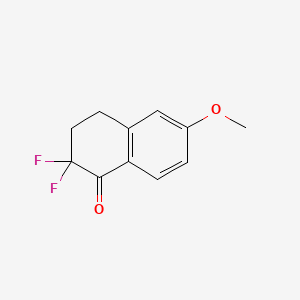
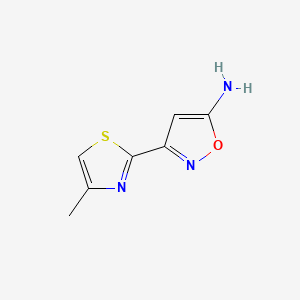

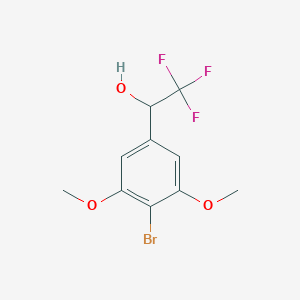
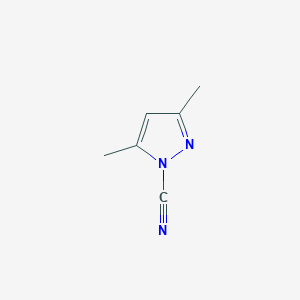
![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
